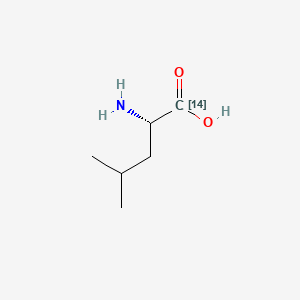
(1-14C)Leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-14C)Leucine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 133.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Synthesis Studies
(1-14C)Leucine is extensively used to investigate protein synthesis mechanisms in different biological systems. The incorporation of this isotopically labeled amino acid into proteins allows for the quantification of protein synthesis rates.
Case Study: Insulin's Effect on Leucine Kinetics
A study examined the impact of insulin on leucine kinetics in healthy volunteers using the euglycemic insulin clamp technique with this compound infusion. The results indicated that hyperinsulinemia decreases plasma leucine concentration and inhibits protein breakdown while stimulating protein synthesis under certain conditions .
Metabolism Research
The compound is also pivotal in studying metabolic pathways associated with amino acids. It helps elucidate how different physiological conditions affect leucine metabolism.
Case Study: Leucine Metabolism in Cirrhosis
Research involving patients with cirrhosis measured leucine turnover and oxidation using this compound. Findings revealed altered leucine metabolism linked to body composition changes, providing insights into nutritional management for liver disease patients .
Microbial Production Measurement
In aquatic ecosystems, this compound is employed to measure bacterial production and activity. The incorporation technique assesses bacterial protein synthesis rates, which is crucial for understanding microbial ecology.
Case Study: Bacterial Production in Aquatic Habitats
A study utilized the this compound incorporation technique across various aquatic environments, determining extraction efficiencies and substrate saturation levels. This method proved effective for evaluating bacterial productivity in sediments and biofilms .
Nutritional Studies
This compound is instrumental in nutritional research, particularly in assessing amino acid bioavailability and metabolism under different dietary conditions.
Case Study: Effects of Dietary Leucine on Protein Metabolism
Research has shown that dietary supplementation with this compound influences protein metabolism significantly. For instance, studies demonstrated that leucine supplementation enhances muscle protein synthesis rates in both healthy individuals and those undergoing stress or illness .
Environmental Applications
The compound is also applied in environmental science to study nutrient cycling and microbial interactions within ecosystems.
Case Study: Carbon Utilization in Constructed Wetlands
In a study examining constructed wetlands, this compound was used to evaluate bacterial carbon utilization. The results highlighted the role of microbial communities in nutrient cycling and their responses to environmental changes .
Data Summary Table
Propriétés
Numéro CAS |
6109-63-3 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methyl(114C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+2 |
Clé InChI |
ROHFNLRQFUQHCH-BXQGICHFSA-N |
SMILES |
CC(C)CC(C(=O)O)N |
SMILES isomérique |
CC(C)C[C@@H]([14C](=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)N |
Key on ui other cas no. |
36724-65-9 |
Séquence |
L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















